N-(diaminomethylidene)-9-methylsulfonyl-2,3-dihydro-1-benzoxepine-4-carboxamide;methanesulfonic acid
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Overview
Description
N-(diaminomethylidene)-9-methylsulfonyl-2,3-dihydro-1-benzoxepine-4-carboxamide;methanesulfonic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxepine ring, a sulfonyl group, and a carboxamide group. Its multifaceted nature makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diaminomethylidene)-9-methylsulfonyl-2,3-dihydro-1-benzoxepine-4-carboxamide;methanesulfonic acid typically involves multiple steps One common method includes the reaction of a benzoxepine derivative with a sulfonyl chloride in the presence of a base to introduce the sulfonyl groupThe final step involves the addition of the diaminomethylidene group under controlled conditions to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also a focus to ensure sustainable production practices .
Chemical Reactions Analysis
Types of Reactions
N-(diaminomethylidene)-9-methylsulfonyl-2,3-dihydro-1-benzoxepine-4-carboxamide;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the sulfonyl chloride
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines, secondary amines
Major Products
The major products formed from these reactions include various substituted benzoxepines, sulfonamides, and amides, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(diaminomethylidene)-9-methylsulfonyl-2,3-dihydro-1-benzoxepine-4-carboxamide;methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of N-(diaminomethylidene)-9-methylsulfonyl-2,3-dihydro-1-benzoxepine-4-carboxamide;methanesulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-methyl-D-aspartic acid: An amino acid derivative that acts as a specific agonist at the NMDA receptor.
N,N-dimethylglycine: A compound involved in various metabolic pathways.
N-benzyl-benzoylhydroxamic acid: Known for its phytotoxic effects and inhibition of specific enzymes.
Uniqueness
N-(diaminomethylidene)-9-methylsulfonyl-2,3-dihydro-1-benzoxepine-4-carboxamide;methanesulfonic acid is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its benzoxepine ring structure, coupled with the sulfonyl and carboxamide groups, makes it distinct from other similar compounds .
Properties
CAS No. |
248958-47-6 |
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Molecular Formula |
C14H19N3O7S2 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(diaminomethylidene)-9-methylsulfonyl-2,3-dihydro-1-benzoxepine-4-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C13H15N3O4S.CH4O3S/c1-21(18,19)10-4-2-3-8-7-9(5-6-20-11(8)10)12(17)16-13(14)15;1-5(2,3)4/h2-4,7H,5-6H2,1H3,(H4,14,15,16,17);1H3,(H,2,3,4) |
InChI Key |
LOUBXNMXUJWELA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1OCCC(=C2)C(=O)N=C(N)N.CS(=O)(=O)O |
Origin of Product |
United States |
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